molecular formula C20H17F3N2O3S B12783008 4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide CAS No. 880779-74-8

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide

Cat. No.: B12783008
CAS No.: 880779-74-8
M. Wt: 422.4 g/mol
InChI Key: QBMZGPYCBRVTKF-UHFFFAOYSA-N
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Description

DES(HYDROXYETHYL) ESAXERENONE . It is a metabolite of esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist. The molecular formula of DES(HYDROXYETHYL) ESAXERENONE is C20H17F3N2O3S, and it has a molecular weight of 422.421 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DES(HYDROXYETHYL) ESAXERENONE involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of DES(HYDROXYETHYL) ESAXERENONE may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

DES(HYDROXYETHYL) ESAXERENONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

DES(HYDROXYETHYL) ESAXERENONE has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of conditions related to mineralocorticoid receptor activity.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .

Mechanism of Action

The mechanism of action of DES(HYDROXYETHYL) ESAXERENONE involves its interaction with the mineralocorticoid receptor. By binding to this receptor, the compound inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. This inhibition can lead to reduced blood pressure and decreased fluid retention, making it useful in the treatment of conditions like hypertension and heart failure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DES(HYDROXYETHYL) ESAXERENONE include other mineralocorticoid receptor antagonists such as spironolactone, eplerenone, and finerenone. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

DES(HYDROXYETHYL) ESAXERENONE is unique due to its specific chemical structure, which provides it with distinct pharmacological properties. Compared to other mineralocorticoid receptor antagonists, it may offer advantages in terms of potency, selectivity, and side effect profile .

Properties

CAS No.

880779-74-8

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26)

InChI Key

QBMZGPYCBRVTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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